molecular formula C19H22N2O3S2 B4739100 N-benzyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

N-benzyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

Cat. No. B4739100
M. Wt: 390.5 g/mol
InChI Key: DVRITQDDKGQTJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is also known as BMS-204352 and has been found to have potential applications in scientific research. The compound is synthesized using a specific method and has been studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

N-benzyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide inhibits DPP-4 by binding to the active site of the enzyme. This prevents the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are involved in the regulation of glucose metabolism. By inhibiting DPP-4, N-benzyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide increases the levels of GLP-1 and GIP, leading to improved glucose control.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide have been studied extensively. In preclinical studies, the compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It has also been found to reduce inflammation and oxidative stress, which are associated with the development of diabetes complications such as cardiovascular disease and kidney damage.

Advantages and Limitations for Lab Experiments

N-benzyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of DPP-4, making it a useful tool for studying the role of this enzyme in glucose metabolism and diabetes. The compound is also stable and can be easily synthesized in large quantities. However, there are some limitations to its use. N-benzyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not known. Additionally, the compound may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-benzyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide. One area of interest is the development of more potent and selective DPP-4 inhibitors based on the structure of this compound. Another direction is the investigation of the effects of N-benzyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide on other metabolic pathways and disease states. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, with a focus on its potential as a treatment for type 2 diabetes and other metabolic disorders.

Scientific Research Applications

N-benzyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been found to have potential applications in scientific research. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. DPP-4 inhibitors have been investigated as potential treatments for type 2 diabetes, and N-benzyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has shown promising results in preclinical studies.

properties

IUPAC Name

N-benzyl-4-methylsulfanyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S2/c1-25-18-10-9-16(13-17(18)19(22)21-11-5-6-12-21)26(23,24)20-14-15-7-3-2-4-8-15/h2-4,7-10,13,20H,5-6,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRITQDDKGQTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-(methylsulfanyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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